5-(4-Fluorophenoxy)pentan-1-amine
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Overview
Description
5-(4-Fluorophenoxy)pentan-1-amine is an organic compound with the molecular formula C11H16FNO It is characterized by the presence of a fluorophenoxy group attached to a pentan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenoxy)pentan-1-amine typically involves the reaction of 4-fluorophenol with 1-bromopentane in the presence of a base such as potassium carbonate to form 5-(4-fluorophenoxy)pentane. This intermediate is then reacted with ammonia or an amine source to yield the final product, this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenoxy)pentan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
5-(4-Fluorophenoxy)pentan-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenoxy)pentan-1-amine involves its interaction with specific molecular targets and pathways within biological systems. The fluorophenoxy group may enhance its binding affinity to certain receptors or enzymes, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenoxy)pentan-1-amine
- 5-(4-Bromophenoxy)pentan-1-amine
- 5-(4-Methylphenoxy)pentan-1-amine
Uniqueness
5-(4-Fluorophenoxy)pentan-1-amine is unique due to the presence of the fluorine atom in the phenoxy group, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, making them more suitable for certain applications compared to their chloro, bromo, or methyl analogs.
Properties
Molecular Formula |
C11H16FNO |
---|---|
Molecular Weight |
197.25 g/mol |
IUPAC Name |
5-(4-fluorophenoxy)pentan-1-amine |
InChI |
InChI=1S/C11H16FNO/c12-10-4-6-11(7-5-10)14-9-3-1-2-8-13/h4-7H,1-3,8-9,13H2 |
InChI Key |
UTMDEFNTLOVSSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCCCCCN)F |
Origin of Product |
United States |
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